molecular formula C9H10ClNO2 B112902 3-Amino-3-(3-chlorophenyl)propanoic acid CAS No. 68208-21-9

3-Amino-3-(3-chlorophenyl)propanoic acid

Cat. No. B112902
CAS RN: 68208-21-9
M. Wt: 199.63 g/mol
InChI Key: LIDRHPCWOYOBIZ-UHFFFAOYSA-N
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Description

3-Amino-3-(3-chlorophenyl)propanoic acid is a compound with the molecular formula C9H10ClNO2 . It has a molecular weight of 199.63 g/mol .


Molecular Structure Analysis

The InChI code for 3-Amino-3-(3-chlorophenyl)propanoic acid is 1S/C9H10ClNO2/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13) . The compound has a molecular structure that includes a benzene ring conjugated to a propanoic acid .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 199.63 g/mol . It has a XLogP3-AA value of -1.3, indicating its relative hydrophilicity . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound is a solid at room temperature .

Scientific Research Applications

Chiral Separation and Characterization

  • Chiral Separation : 3-Amino-3-(3-chlorophenyl)propanoic acid and similar compounds have been studied for their potential in chiral separation processes. For instance, the enantioseparation of isomeric α-(chlorophenyl)propanoic acids using countercurrent chromatography was explored, focusing on the influence of chlorine substituents. These studies provide insights into the chiral separation mechanisms of such compounds (Yang Jin et al., 2019).

Spectroscopic and Structural Analysis

  • Vibrational Spectra and Molecular Structure : Research has been conducted on the molecular electronic energy, geometrical structure, vibrational spectra, and other properties of similar chlorophenyl butanoic acids. Such studies contribute to our understanding of the structural and electronic characteristics of these compounds (S. Muthu & E. Paulraj, 2012).
  • Polymorphism Studies : Investigations into polymorphism and molecular spectroscopy of related propanoic acid derivatives also form an important area of research. These studies aid in understanding the different structural forms these compounds can take and their physical and chemical properties (F. Vogt et al., 2013).

Biological and Chemical Applications

  • Biocatalysis : Research into the biocatalytic applications of related β-amino acids like S-3-amino-3-phenylpropionic acid has been conducted. This includes studies on microbial biotransformation and the synthesis of pharmaceutical intermediates (Yi Li et al., 2013).
  • Hydrogen Bonding in Crystal Engineering : The potential of gamma amino acids like 3-amino-3-(3-chlorophenyl)propanoic acid in crystal engineering has been explored. This includes studies on their interactions in multicomponent crystals, contributing to the field of crystallography and material science (N. Báthori & Ornella E. Y. Kilinkissa, 2015).

Material Science and Technology

  • Corrosion Inhibition : Compounds related to 3-Amino-3-(3-chlorophenyl)propanoic acid have been studied for their potential as corrosion inhibitors in various environments. This research is significant for industrial applications, particularly in protecting metals from corrosion (S. Vikneshvaran & S. Velmathi, 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .

properties

IUPAC Name

3-amino-3-(3-chlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDRHPCWOYOBIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377341
Record name 3-amino-3-(3-chlorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-(3-chlorophenyl)propanoic acid

CAS RN

68208-21-9
Record name 3-Amino-3-(3-chlorophenyl)propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68208-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-amino-3-(3-chlorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-3-(3-chlorophenyl)propanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
R Berkecz, A Sztojkov-Ivanov, I Ilisz, E Forró… - … of Chromatography A, 2006 - Elsevier
Direct reversed-phase high-performance liquid chromatographic methods were developed for the separation of enantiomers of 14 unnatural β-amino acids, including several β-3-homo-…
Number of citations: 67 www.sciencedirect.com
A Sztojkov-Ivanov, L Lazar, F Fülöp, DW Armstrong… - Chromatographia, 2006 - Springer
Direct reversed-phase high-performance liquid chromatographic methods were developed for the separation of enantiomers of eighteen unnatural β-amino acids, including several β-3-…
Number of citations: 38 link.springer.com
R Berkecz, ARM Hyyryläinen, F Fülöp… - Journal of mass …, 2010 - Wiley Online Library
Chiral discrimination of seven enantiomeric pairs of β‐3‐homo‐amino acids was studied by using the kinetic method and trimeric metal‐bound complexes, with natural and unnatural α‐…
F Kudo, S Takahashi, A Miyanaga… - ACS Chemical …, 2021 - ACS Publications
Hitachimycin is a macrolactam antibiotic with an (S)-β-phenylalanine (β-Phe) at the starter position of its polyketide skeleton. (S)-β-Phe is formed from l-α-phenylalanine by the …
Number of citations: 5 pubs.acs.org

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